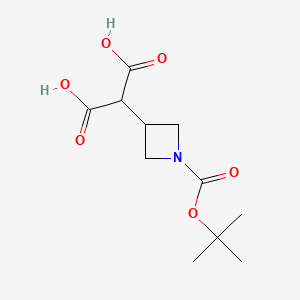

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

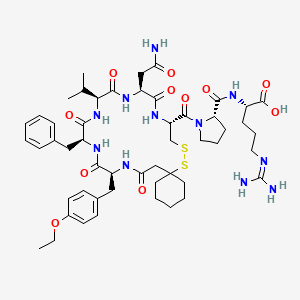

“2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” is a chemical compound with the molecular formula C10H17NO4 . It is used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

Molecular Structure Analysis

The molecular structure of “2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CC(C1)CC(O)=O . The InChI key for this compound is VEFHUWJIRFTGRB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C10H17NO4, and it has a molecular weight of 215.25 . The compound’s InChI is1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-7(6-11)4-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) .

Wissenschaftliche Forschungsanwendungen

Protected 3-haloazetidines , crucial building blocks in medicinal chemistry, were efficiently synthesized on a gram scale. These intermediates were pivotal in preparing high-value azetidine-3-carboxylic acid derivatives, including the first synthesis of certain tert-butoxycarbonyl compounds (Ji et al., 2018).

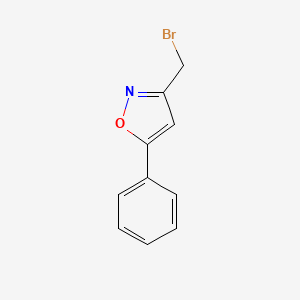

The study of polymorphic transitions in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid revealed insights into conformational flexibility and polymorphic structure transformation, contributing to understanding molecular and crystal structure changes (Konovalova et al., 2022).

Synthetic Applications and Building Block Synthesis

Synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals was achieved, facilitating the creation of novel peptide isosteres. These building blocks were utilized in various nucleophilic reactions, showcasing the versatility of tert-butoxycarbonyl compounds in synthetic chemistry (Groth & Meldal, 2001).

A series of tert-butyloxycarbonyl amino acid 4-nitroanilides were synthesized, highlighting the adaptability of tert-butoxycarbonyl-protected compounds in the preparation of complex molecular structures (Schutkowski et al., 2009).

Chiral donor–acceptor azetines were synthesized, demonstrating the potential of tert-butoxycarbonyl compounds in forming amino acid derivatives through selective coupling with nitrogen and oxygen nucleophiles. This process was significant for synthesizing peptides and natural product derivatives, maintaining high stereocontrol and enantiopurity (Marichev et al., 2019).

Catalyst and Reagent Development

H3PW12O40 was identified as an efficient and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines . This process was noted for its quick reaction times and high yields, showcasing the relevance of tert-butoxycarbonyl compounds in facilitating clean and efficient synthesis (Heydari et al., 2007).

The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates was explored. The reactions proceeded chemoselectively and under mild conditions, further exemplifying the versatility of tert-butoxycarbonyl compounds in synthetic applications (Saito et al., 2006).

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORKXXJEHCMZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725377 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid | |

CAS RN |

183062-97-7 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)